molecular formula C5H8O4 B561854 Mono-ethyl malonate-1,2,3-13C3 CAS No. 1189981-54-1

Mono-ethyl malonate-1,2,3-13C3

Cat. No.: B561854
CAS No.: 1189981-54-1
M. Wt: 135.092
InChI Key: HGINADPHJQTSKN-FRSWOAELSA-N
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Description

Mono-ethyl malonate-1,2,3-13C3 is a labeled compound used extensively in scientific research. It is a derivative of malonic acid where the ethyl group is attached to the central carbon atom, and the carbon atoms are isotopically labeled with carbon-13. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mono-ethyl malonate-1,2,3-13C3 typically involves the esterification of malonic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The isotopic labeling is achieved by using carbon-13 labeled ethanol or malonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity carbon-13 labeled starting materials and efficient catalytic systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Mono-ethyl malonate-1,2,3-13C3 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the ethyl group to a carboxyl group.

    Reduction: The reduction of the ester group to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include ethyl malonate derivatives, alcohols, and substituted malonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Mono-ethyl malonate-1,2,3-13C3 is used in a wide range of scientific research applications:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.

    Biology: The compound is used in metabolic studies to trace the incorporation of carbon atoms in biological systems.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents.

    Industry: The compound is used in the synthesis of labeled pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of mono-ethyl malonate-1,2,3-13C3 involves its incorporation into various biochemical pathways. The carbon-13 labeling allows for the tracking of the compound through these pathways, providing detailed information on metabolic processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate-1,2,3-13C3: Another labeled derivative of malonic acid with two ethyl groups.

    Mono-methyl malonate-1,2,3-13C3: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

Mono-ethyl malonate-1,2,3-13C3 is unique due to its specific isotopic labeling and the presence of a single ethyl group. This makes it particularly useful in studies where precise tracking of carbon atoms is required.

Properties

IUPAC Name

3-ethoxy-3-oxo(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)/i3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINADPHJQTSKN-FRSWOAELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662134
Record name 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189981-54-1
Record name 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189981-54-1
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